molecular formula C6H11NO B2599872 4-Methylpiperidin-2-one CAS No. 4720-64-3

4-Methylpiperidin-2-one

Cat. No.: B2599872
CAS No.: 4720-64-3
M. Wt: 113.16
InChI Key: PTSGHGGLRADEFP-UHFFFAOYSA-N
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Description

4-Methylpiperidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO. It is a derivative of piperidine, featuring a methyl group at the fourth position and a ketone functional group at the second position. This compound is of significant interest due to its versatile applications in organic synthesis and pharmaceutical development .

Biochemical Analysis

Biochemical Properties

4-Methylpiperidin-2-one has been found to interact with various enzymes, proteins, and other biomolecules. It is involved in a wide variety of biochemical reactions. For instance, it has been used in the synthesis of 2,6-diaryl-3-methyl-4-piperidones, a process that involves a Mannich reaction .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is known to participate in various reactions at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpiperidin-2-one can be synthesized through various methods. One common approach involves the cyclization of 4-methylaminobutanol in the presence of a dehydrating agent such as phosphorus oxychloride. Another method includes the hydrogenation of 4-methylpyridine-2-one using a suitable catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 4-methylpyridine-2-one. This process typically employs a palladium or platinum catalyst under high pressure and temperature conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methylpiperidin-2-one is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: It is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of analgesics and anti-inflammatory agents.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Uniqueness: 4-Methylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl group and a ketone functional group allows for diverse chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

4-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-2-3-7-6(8)4-5/h5H,2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSGHGGLRADEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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